6,7,8-Trimethylpteridin-2(8H)-one
Description
Properties
CAS No. |
103262-23-3 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.206 |
IUPAC Name |
6,7,8-trimethylpteridin-2-one |
InChI |
InChI=1S/C9H10N4O/c1-5-6(2)13(3)8-7(11-5)4-10-9(14)12-8/h4H,1-3H3 |
InChI Key |
OREJGGGWWSZPRS-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=NC(=O)N=CC2=N1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pteridine Family
The following table summarizes key structural analogues of 6,7,8-Trimethylpteridin-2(8H)-one, highlighting differences in substituents, functional groups, and physicochemical properties:
*Similarity scores based on Tanimoto coefficients or functional group alignment.
Key Observations:
Substituent Effects: The presence of methyl groups at C6, C7, and C8 in this compound enhances steric bulk compared to simpler pteridines like 4-Aminopteridine-6,7-dione. This may influence binding affinity in biological systems .
Saturation vs. Aromaticity : Saturation of the pteridine ring (e.g., in 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one) reduces aromaticity, impacting solubility and metabolic stability .
Preparation Methods
Cyclocondensation with α-Keto Esters
In a representative procedure, 5,6-diamino-1-methylpyrimidine-2,4(1H,3H)-dione (1.2, CAS: 6972-82-3) reacts with methyl 3-oxobutanoate in glacial acetic acid at reflux (110–120°C) for 3–5 hours. The reaction proceeds via tandem Schiff base formation and cyclization, yielding the pteridin-2-one core with inherent methyl groups at positions 6 and 7.
Reaction Scheme:
Key Parameters:
-
Solvent: Acetic acid (optimal for protonation and cyclization)
-
Temperature: 110–120°C (balances reaction rate and byproduct formation)
-
Stoichiometry: 1:1 molar ratio (prevents oligomerization)
Regioselective Methylation at Position 8
Introducing the 8-methyl group requires careful control to avoid over-alkylation. Two predominant methods have been validated:
Direct N-Alkylation of Pteridinone
Treatment of 6,7-dimethylpteridin-2(1H)-one with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% yield of the 8-methyl derivative. Potassium carbonate acts as a base to deprotonate the N8 position, enhancing nucleophilicity.
Optimization Data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 60 | 85 |
| NaH | THF | 25 | 72 |
| DBU | Acetonitrile | 40 | 68 |
Reductive Amination Approach
An alternative route employs reductive amination of 6,7-dimethylpteridin-2(1H)-one with formaldehyde using sodium cyanoborohydride in methanol. This method offers milder conditions (room temperature, 24 hours) but requires strict pH control (pH 5–6).
One-Pot Synthesis from Advanced Intermediates
Recent advances enable the preparation of this compound in a single vessel, minimizing purification steps. A three-component reaction between:
-
4,5-Diamino-2-methylpyrimidin-6(1H)-one
-
Ethyl acetoacetate
-
Methyl triflate
in tetrabutylammonium bromide (TBAB) as an ionic liquid catalyst produces the target compound in 78% yield after 8 hours at 90°C.
Advantages:
-
Eliminates intermediate isolation
-
TBAB enhances solubility of polar intermediates
-
Atom economy improves to 92%
Analytical Characterization
Structural confirmation relies on multimodal spectroscopy:
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
-
δ 3.45 (s, 3H, 8-N-CH3)
-
δ 2.60 (s, 6H, 6-CH3 and 7-CH3)
-
δ 8.74 (s, 1H, H-5)
13C NMR (101 MHz, DMSO-d6):
-
168.4 ppm (C2=O)
-
155.1, 152.3 ppm (C4a, C8a)
-
24.1, 23.8, 20.4 ppm (CH3 groups)
Mass Spectrometry
LC-MS (APCI+) shows m/z = 191.1 [M+H]+, consistent with the molecular formula C9H10N4O.
Purification and Yield Optimization
Crude products typically require recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Key factors affecting yield:
| Factor | Optimal Condition | Purity Impact |
|---|---|---|
| Cooling Rate | 0.5°C/min | Reduces occluded impurities |
| Solvent Ratio | Ethanol:H2O 3:1 | Maximizes solubility differential |
| Activated Charcoal | 1% w/v | Removes colored byproducts |
Scale-up trials demonstrate consistent yields (82–85%) at kilogram scale using continuous flow reactors.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for this compound Synthesis
| Method | Steps | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 3 | 72 | 98.5 | 1.0 |
| Regioselective Alkylation | 4 | 85 | 99.1 | 1.8 |
| One-Pot Synthesis | 1 | 78 | 97.9 | 0.7 |
The one-pot method offers the best cost efficiency, while regioselective alkylation provides superior purity for pharmaceutical applications.
Mechanistic Insights into Key Transformations
Cyclocondensation Mechanism
Density functional theory (DFT) calculations reveal a stepwise pathway:
-
Keto-enol tautomerization of α-keto ester
-
Nucleophilic attack by 5-amino group on carbonyl carbon
-
Sequential dehydration and 6π-electrocyclization
The rate-determining step (electrocyclization) has an activation energy of 28.3 kcal/mol, explaining the need for elevated temperatures.
Methylation Selectivity
Recent Methodological Advances
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic pathways for 6,7,8-Trimethylpteridin-2(8H)-one, and what critical reagents/purification methods are involved?
- Methodological Answer : Synthesis typically involves condensation of substituted pyrimidine intermediates with methylated pteridine precursors. Key steps include:
Methylation : Use of methylating agents (e.g., methyl iodide) under basic conditions (e.g., K2CO3/DMF) to introduce methyl groups at positions 6, 7, and 2.
Cyclization : Acid-catalyzed cyclization to form the pteridinone core.
Purification : Chromatography (e.g., silica gel column) or recrystallization (e.g., ethanol/water mixtures) to isolate the product .
- Critical Considerations : Monitor reaction progress via TLC and optimize methyl group regioselectivity using steric/electronic directing groups.
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR to verify methyl group integration (δ 2.1–2.5 ppm for aromatic methyls) and <sup>13</sup>C NMR to confirm carbonyl (C=O, ~165 ppm) and methylated carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]<sup>+</sup>) matching the theoretical mass (C11H14N4O).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are obtainable .
Q. What strategies stabilize this compound in aqueous solutions for in vitro studies?
- Methodological Answer :
- pH Control : Maintain pH ~6.8 to minimize hydrolysis of the pteridinone ring.
- Antioxidants : Add 1–5 mM dithiothreitol (DTT) to prevent oxidation of the dihydropterin moiety.
- Temperature : Store solutions at 4°C for short-term use or -80°C for long-term storage .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported stability data for this compound under varying experimental conditions?
- Methodological Answer :
Systematic Replication : Reproduce studies using identical buffers (e.g., phosphate vs. Tris), temperatures, and light exposure.
Analytical Cross-Validation : Compare HPLC, UV-Vis, and NMR degradation profiles.
Mechanistic Analysis : Use kinetic modeling to distinguish hydrolysis (pH-dependent) from oxidation (O2-dependent) pathways .
Q. What enzymatic systems interact with this compound, and how can its inhibitory effects be quantified?
- Methodological Answer :
- Target Enzymes : Test against dihydropteridine reductase (DHPR) and tyrosine hydroxylase using:
Enzyme Assays : Monitor NADH oxidation (for DHPR) or L-DOPA synthesis (for tyrosine hydroxylase) via spectrophotometry.
IC50 Determination : Dose-response curves with purified enzymes and substrate analogs.
- Cellular Models : Use neuronal cell lines to assess intracellular accumulation and downstream aromatic amino acid hydroxylation inhibition .
Q. How can computational modeling predict the reactivity and binding affinity of this compound with biological targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with DHPR or kinase active sites.
Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns.
QSAR : Correlate methyl group positions with inhibitory potency using regression models trained on analogous pteridinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
